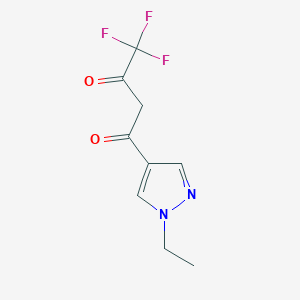

1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Description

Molecular Formula: C₉H₉F₃N₂O₂ Molecular Weight: 234.18 g/mol Structure: The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a trifluorobutane-1,3-dione moiety at the 4-position. Its SMILES notation is CCn1ncc(c1)C(=O)CC(=O)C(F)(F)F, reflecting the ethyl-pyrazole core and electron-withdrawing trifluoromethyl groups .

The ethyl group on the pyrazole likely originates from alkylation steps using ethylating agents .

Applications: This compound serves as a ligand in coordination chemistry, particularly for lanthanide complexes (e.g., neodymium) used in OLEDs. Its trifluorinated dione moiety enhances metal-binding stability, while the pyrazole group modulates solubility and electronic properties .

Properties

IUPAC Name |

1-(1-ethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-14-5-6(4-13-14)7(15)3-8(16)9(10,11)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTDLJFJINBGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

Formation of 1-ethyl-1H-pyrazol-4-yl: This can be achieved by reacting ethyl hydrazine with a suitable diketone under acidic conditions.

Introduction of the trifluorobutane-1,3-dione group: The pyrazole ring is then functionalized with the trifluorobutane-1,3-dione moiety through a series of reactions involving trifluoromethylation agents and oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the trifluorobutane-1,3-dione moiety.

Substitution: Substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation products may include carboxylic acids and ketones.

Reduction products may include alcohols and amines.

Substitution products can vary widely based on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione can inhibit the growth of certain bacteria and fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Some pyrazole derivatives are known for their anti-inflammatory activities. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Agricultural Applications

Pesticide Development

The unique structure of this compound allows it to function as an effective pesticide. Its ability to disrupt biological processes in pests can lead to the development of novel agrochemicals that are both effective and environmentally friendly.

Herbicide Potential

Research into the herbicidal properties of this compound indicates its potential use in controlling unwanted plant growth. Its selective action could provide a means to manage crops more sustainably.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The trifluoro group can improve thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Nanotechnology

This compound has potential applications in nanotechnology for creating functionalized nanoparticles. Its unique chemical characteristics can facilitate the attachment of various functional groups to nanoparticles for targeted drug delivery systems.

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Pyrazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |

| Development of Eco-friendly Pesticides | Agricultural Science | Showed effective pest control with low toxicity to non-target species. |

| Enhancing Polymer Durability | Materials Science | Improved thermal stability and resistance in polymer composites. |

Mechanism of Action

The mechanism by which 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Pyrazole vs. Phenyl: Pyrazole-containing compounds (e.g., the target) exhibit stronger coordination to metals (e.g., Nd³⁺) due to the N-donor atoms, whereas phenyl-substituted analogs (e.g., 4-ethoxyphenyl) are more suited for sol-gel applications due to aromatic stacking . Alkyl Chain Variations: The ethyl group in the target compound provides moderate steric bulk compared to methyl (HL1), enhancing solubility without excessive hindrance during metal coordination .

Electronic Properties: The trifluorobutane-dione moiety acts as a strong electron-withdrawing group, stabilizing enolate forms critical for metal chelation. This effect is consistent across analogs but is modulated by substituents; e.g., carbazole derivatives () show red-shifted fluorescence due to extended conjugation .

Synthetic Utility :

- Pyrazole-substituted diones (e.g., target compound) are preferred for lanthanide complexes in optoelectronics, while furyl/thienyl analogs () are used in heterocyclic synthesis (e.g., pyrimidines) due to their reactivity with amidines .

Commercial Availability :

- The target compound is listed as discontinued by CymitQuimica but available via specialized suppliers (e.g., ChemTik), suggesting niche demand. In contrast, phenyl-substituted analogs (e.g., 4-ethoxyphenyl) are more widely available, likely due to broader applications in materials science .

Research Implications

- Coordination Chemistry: The ethyl-pyrazole substituent in the target compound offers a balance between electronic effects (via N-donors) and solubility, making it superior to bulkier analogs (e.g., HL1) for OLED applications .

- Material Science : Phenyl-substituted analogs (e.g., 4-ethoxyphenyl) are better suited for functionalized sol-gels due to their aromaticity, highlighting the need for substituent-specific design .

- Synthetic Flexibility : The trifluorobutane-dione core enables diverse functionalization, as seen in furyl/thienyl derivatives for heterocycle synthesis .

Biological Activity

1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is a compound of interest due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈F₃N₂O₂

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit antimicrobial activity. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the growth of various bacterial strains. While specific data on this compound is limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of inflammatory mediators such as cytokines and prostaglandins. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound may involve the modulation of enzymatic pathways associated with inflammation and microbial resistance. Specifically, it may interact with cyclooxygenase (COX) enzymes or other targets involved in inflammatory signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antibacterial Activity | A study on pyrazole derivatives indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. While not directly tested on this compound, structural similarities suggest comparable activity. |

| Anti-inflammatory Mechanisms | Research on related pyrazole compounds highlighted their ability to inhibit COX enzymes and reduce pro-inflammatory cytokine production in vitro. This suggests a potential pathway for this compound's anti-inflammatory effects. |

| Toxicological Studies | Preliminary toxicity assessments indicate that while many pyrazole derivatives are safe at low concentrations, further studies are necessary to establish the safety profile of this compound. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione?

- The compound is synthesized via cyclocondensation reactions. For example, β-diketones like 1-(2-heteroaryl)-4,4,4-trifluorobutane-1,3-dione react with amidines (e.g., NH₂C(NH)X) under reflux in ethanol or methanol, yielding pyrimidine derivatives. Key steps include optimizing reaction time (12–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Alternative routes involve Co(I)Pce-catalyzed elimination of HBr from halogenated precursors, achieving >85% yield with high regioselectivity under mild conditions (DBN as base, 40–60°C) .

Q. How is purity assessed for this compound, and what analytical techniques are recommended?

- HPLC analysis (DB-1 column, 30 m × 0.25 mm, 1.0 µL injection) with FID detection confirms purity >98% under gradient conditions (80°C initial, 10°C/min ramp to 250°C) .

- LC-ESI-MS (positive mode) detects the molecular ion at m/z 238.16 [M+H]⁺ and isotopic peaks (e.g., m/z 239.09 [M+2H]⁺), critical for verifying structural integrity .

- FTIR spectroscopy identifies characteristic bands: 1613 cm⁻¹ (C=O stretching), 1223 cm⁻¹ (C-F stretching), and 2974 cm⁻¹ (C-H stretching) .

Q. What are the standard storage conditions and stability considerations for this compound?

- Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group and diketone degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

- The diketone acts as a bidentate ligand for lanthanides (e.g., Nd³⁺), forming octacoordinated complexes. Coordination enhances photophysical properties (e.g., NIR luminescence) by stabilizing excited states. For example, [Nd(L)₃(phen)] complexes (L = diketone; phen = 1,10-phenanthroline) exhibit quantum yields >15% in OLED applications .

- Substituents on the pyrazole ring (e.g., ethyl vs. methyl groups) modulate ligand field strength and solubility, impacting complex stability .

Q. What contradictions exist in spectroscopic data interpretation for this compound?

- Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbons at δ 185–190 ppm vs. δ 178–182 ppm) may arise from tautomerism (enol-keto equilibrium). DFT calculations (B3LYP/6-31G*) and variable-temperature NMR (VT-NMR) are recommended to resolve ambiguities .

- Mass spectral fragmentation patterns (e.g., loss of CF₃ vs. pyrazole moiety) require high-resolution MS/MS validation to distinguish isobaric fragments .

Q. How can computational methods optimize experimental design for derivatives of this compound?

- Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., mevalonic acid synthase), guiding synthesis of analogs with enhanced inhibitory activity .

- TD-DFT simulations (Gaussian 09) model electronic transitions in Eu³⁺/Nd³⁺ complexes, correlating ligand structure with emission spectra .

Q. What strategies mitigate challenges in crystallizing metal complexes of this diketone?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.